molecular formula C8H11N3O4S B13578703 5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid

5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid

Katalognummer: B13578703
Molekulargewicht: 245.26 g/mol
InChI-Schlüssel: ZHRGJAVJGUWRCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency, yield, and cost-effectiveness. This might include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.

    Oxidized and Reduced Derivatives: Depending on the reagents and conditions, various oxidized and reduced derivatives of the thiadiazole ring can be formed.

Wissenschaftliche Forschungsanwendungen

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is unique due to its specific structure, which combines the thiadiazole ring with a Boc-protected amino group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C8H11N3O4S

Molekulargewicht

245.26 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)10-6-9-4(5(12)13)11-16-6/h1-3H3,(H,12,13)(H,9,10,11,14)

InChI-Schlüssel

ZHRGJAVJGUWRCD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.